molecular formula C14H13FN2OS B2982668 3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one CAS No. 2380041-75-6

3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one

Cat. No. B2982668
CAS RN: 2380041-75-6
M. Wt: 276.33
InChI Key: WVCPNTMNBXVYML-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for these reactions and the products that are formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can influence how the compound is stored, handled, and used .

Scientific Research Applications

  • Photochemistry of Fluoroquinolones : A study on the photochemistry of fluoroquinolones, including compounds similar to 3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one, revealed that these compounds undergo substitution and decarboxylation reactions upon irradiation in water. This research contributes to the understanding of the stability and behavior of fluoroquinolones under different environmental conditions (Mella, Fasani, & Albini, 2001).

  • Antimycobacterial Activities : Novel fluoroquinolones have been synthesized and evaluated for their antimycobacterial activities. These studies are crucial in the development of new treatments for tuberculosis and other mycobacterial infections (Senthilkumar et al., 2009).

  • Synthesis and Characterization : Research on the synthesis and characterization of related compounds, such as cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one, provides insights into the chemical properties and potential applications of these compounds in pharmaceuticals and other industries (Shetty et al., 2016).

  • Antibacterial Activities : Studies on fluoroquinolones, including those with cyclopropyl and fluoro substitutions, have shown potent antibacterial activities against various bacterial strains. This research is significant for developing new antibiotics (Kuramoto et al., 2003).

  • Cyclopropanation Processes : Research on the cyclopropanation of vinyl fluorides, including those with cyclopropyl groups, provides valuable information for the synthesis of enantiopure monofluorinated cyclopropane carboxylates, which have potential applications in medicinal chemistry (Meyer, Froehlich, & Haufe, 2010).

  • Molecular Docking Studies : Synthesis and evaluation of indole-aminoquinazolines, including those with cyclopropyl groups, have been conducted for anticancer properties. Molecular docking studies suggest potential binding to the ATP region of epidermal growth factor receptors, indicating their application in cancer treatment (Mphahlele et al., 2018).

  • Photostability Studies : The photostability of fluoroquinolones, such as those with cyclopropyl and fluoro substitutions, has been studied to understand their behavior under UV irradiation, which is important for their stability and efficacy as pharmaceuticals (Matsumoto et al., 1992).

Mechanism of Action

The mechanism of action describes how the compound interacts at the molecular or cellular level. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

Understanding the safety and hazards of a compound is crucial. This includes knowing the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures are based on this information .

Future Directions

Future directions could involve finding new uses for the compound, improving its synthesis, or studying its behavior under different conditions .

properties

IUPAC Name

3-cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-2-7-19-14-16-12-8-9(15)3-6-11(12)13(18)17(14)10-4-5-10/h2-3,6,8,10H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCPNTMNBXVYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C=CC(=C2)F)C(=O)N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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